molecular formula C18H15N5O2 B10918211 3,6-dimethyl-N-[4-(1H-pyrazol-1-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-[4-(1H-pyrazol-1-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10918211
M. Wt: 333.3 g/mol
InChI Key: GUMUDRPWNKGYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound known for its diverse pharmacological properties. This compound features a pyrazole moiety, which is often associated with significant biological activities, including antileishmanial and antimalarial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the cyclocondensation of hydrazine derivatives with diketones to form the pyrazole ring . The reaction conditions often require the use of solvents like ethanol or dimethylformamide and catalysts such as acetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,6-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature and pH. For instance, oxidation reactions may need an acidic or basic medium, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3,6-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C18H15N5O2

Molecular Weight

333.3 g/mol

IUPAC Name

3,6-dimethyl-N-(4-pyrazol-1-ylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H15N5O2/c1-11-10-15(16-12(2)22-25-18(16)20-11)17(24)21-13-4-6-14(7-5-13)23-9-3-8-19-23/h3-10H,1-2H3,(H,21,24)

InChI Key

GUMUDRPWNKGYSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=C(C=C3)N4C=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.